Bis(5'-adenylyl) diphosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

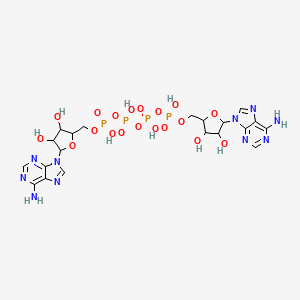

P1, P4-Bis(5'-adenosyl) tetraphosphate, also known as a(5')P4(5')a or adenosine(5')tetraphospho(5')adenosine, belongs to the class of organic compounds known as (5'->5')-dinucleotides. These are dinucleotides where the two bases are connected via a (5'->5')-phosphodiester linkage. P1, P4-Bis(5'-adenosyl) tetraphosphate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Within the cell, P1, P4-bis(5'-adenosyl) tetraphosphate is primarily located in the cytoplasm.

Wissenschaftliche Forschungsanwendungen

Biological Significance

1. Energy Transfer and Storage

- Bis(5'-adenylyl) diphosphate plays a crucial role in cellular energy metabolism. It acts as a signaling molecule that participates in the regulation of metabolic pathways, particularly in energy transfer processes within cells. This compound is involved in the synthesis and hydrolysis of adenosine triphosphate (ATP), which is vital for cellular functions.

2. Signal Transduction

- The compound is implicated in signal transduction pathways. It serves as a substrate for various enzymes, including adenylyl cyclases, which convert ATP to cyclic adenosine monophosphate (cAMP), a key secondary messenger involved in numerous physiological processes such as hormone signaling and neurotransmission .

Pharmacological Applications

1. Drug Development

- Research has indicated that this compound derivatives can serve as potential therapeutic agents. For instance, compounds that inhibit adenylyl cyclases are being investigated for their roles in treating heart failure and other cardiovascular diseases . The high-affinity inhibition of these enzymes suggests that this compound can be utilized to modulate cAMP levels, thereby influencing cardiac function.

2. Cancer Therapy

- Inhibition of adenylyl cyclase has been proposed as a strategy for cancer treatment. By manipulating the signaling pathways associated with cAMP, this compound can potentially alter tumor growth dynamics and improve therapeutic outcomes .

Synthetic Applications

1. Synthesis of Nucleotide Analogues

- The synthesis of this compound and its analogues is significant for developing new nucleotides with enhanced biological activity. Various synthetic methods have been explored to produce these compounds efficiently, enabling their use in biochemical research and drug development .

2. Molecular Docking Studies

- Recent studies have employed molecular docking techniques to explore the interactions of this compound with various biological targets. These investigations help elucidate the binding mechanisms and affinities of this compound, paving the way for designing more effective drugs targeting specific receptors or enzymes .

Case Studies

Eigenschaften

Molekularformel |

C20H28N10O19P4 |

|---|---|

Molekulargewicht |

836.4 g/mol |

IUPAC-Name |

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C20H28N10O19P4/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26) |

InChI-Schlüssel |

YOAHKNVSNCMZGQ-UHFFFAOYSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |

Physikalische Beschreibung |

Solid |

Synonyme |

adenosine(5')tetraphospho(5')adenosine Ap4A AppppA bis(5'-adenosyl)tetraphosphate diadenosine 5',5'''-P(1),P(4)--tetraphosphate diadenosine tetraphosphate P(1), P(4)-diadenosine-5'tetraphosphate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.